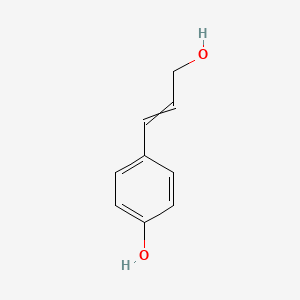

4-(3-Hydroxyprop-1-enyl)phenol

概要

説明

4-(3-Hydroxyprop-1-enyl)phenol, also known as p-coumaryl alcohol, is a naturally occurring phenolic compound found in various plants. It is a colorless crystalline solid that is soluble in alcohol and ether but nearly insoluble in water. This compound is a significant component of lignin, a complex polymer found in the cell walls of plants, contributing to their structural integrity.

準備方法

Synthetic Routes and Reaction Conditions

4-(3-Hydroxyprop-1-enyl)phenol can be synthesized through several methods. One common synthetic route involves the condensation of p-hydroxybenzaldehyde with acrolein in the presence of a base, followed by reduction. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to 60°C

Reduction Agent: Sodium borohydride or hydrogen gas with a palladium catalyst

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant sources such as Alpinia officinarum Hance. The extraction process includes:

Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material

Purification: Techniques such as crystallization or chromatography to purify the compound

化学反応の分析

Types of Reactions

4-(3-Hydroxyprop-1-enyl)phenol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form p-coumaric acid using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Can be reduced to form 4-(3-hydroxypropyl)phenol using reducing agents such as sodium borohydride.

Substitution: Undergoes electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium

Reduction: Sodium borohydride in methanol or ethanol

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst

Major Products Formed

Oxidation: p-Coumaric acid

Reduction: 4-(3-Hydroxypropyl)phenol

Substitution: Nitro-4-(3-hydroxyprop-1-enyl)phenol, Bromo-4-(3-hydroxyprop-1-enyl)phenol

科学的研究の応用

Pharmaceutical Applications

-

Neuroplasticity and Cognitive Enhancement

Recent studies have indicated that derivatives of 4-(3-hydroxyprop-1-enyl)phenol can promote neuroplasticity, which is crucial for learning and memory. This compound has been explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and other cognitive impairments . -

Antioxidant Activity

The antioxidant properties of this compound have been documented extensively. Its ability to scavenge free radicals makes it a candidate for inclusion in formulations aimed at reducing oxidative stress in various diseases . -

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its incorporation into pharmaceutical formulations could enhance the efficacy of treatments for infections .

Food Science Applications

-

Natural Preservative

Due to its antioxidant and antimicrobial properties, this compound is being researched as a natural preservative in food products. It can help extend shelf life while maintaining food safety and quality . -

Flavoring Agent

The compound is also explored for its flavor-enhancing properties in food products, particularly in plant-based foods where it can contribute to the overall sensory profile .

Material Science Applications

-

Biopolymer Production

This compound can be utilized in the synthesis of biopolymers from lignin-derived phenolic compounds. These biopolymers have applications in biodegradable materials, contributing to sustainable development efforts . -

Coatings and Adhesives

The incorporation of this compound into polymer matrices enhances the mechanical properties of coatings and adhesives, making them more durable and effective .

Case Study 1: Neuroplasticity Research

A study published in Brain highlighted the role of compounds like this compound in promoting neuroplastic changes associated with cognitive enhancement in animal models. This research underscores its potential for developing therapies targeting cognitive decline .

Case Study 2: Food Preservation

Research conducted on the use of this compound as a natural preservative demonstrated significant reductions in microbial growth in dairy products, suggesting its effectiveness as a food additive that enhances safety without synthetic chemicals .

作用機序

The mechanism by which 4-(3-Hydroxyprop-1-enyl)phenol exerts its effects involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Inhibition: Inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

Signal Transduction: Modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

類似化合物との比較

4-(3-Hydroxyprop-1-enyl)phenol can be compared with other similar phenolic compounds, such as:

p-Coumaric Acid: Similar structure but with a carboxyl group instead of a hydroxyl group on the prop-1-enyl chain. It is more commonly found in plants and has similar antioxidant properties.

Ferulic Acid: Contains a methoxy group on the aromatic ring, which enhances its antioxidant activity compared to this compound.

Caffeic Acid: Has two hydroxyl groups on the aromatic ring, providing stronger antioxidant properties and different biological activities.

Each of these compounds has unique properties and applications, with this compound standing out for its specific role in lignin biosynthesis and its potential therapeutic benefits.

特性

IUPAC Name |

4-(3-hydroxyprop-1-enyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNLHDGQWUGONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3690-05-9 | |

| Record name | p-Coumaryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。